molecular formula C10H12N2S B13621385 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

Cat. No.: B13621385
M. Wt: 192.28 g/mol
InChI Key: LJLYALIARZPWNA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This compound, in particular, has a unique structure that combines the benzimidazole ring with a thiol group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol typically involves the reaction of 1-methyl-1H-benzimidazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol is unique due to the presence of both the methyl group and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3

InChI Key

LJLYALIARZPWNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)S

Origin of Product

United States

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